molecular formula C11H18FNO2 B592250 Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate CAS No. 882033-92-3

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

Cat. No. B592250
M. Wt: 215.268
InChI Key: FHMOJENFEWBNDZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a heterocyclic organic compound . It has a molecular weight of 215.264523 g/mol and a molecular formula of C11H18FNO2 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate consists of a piperidine ring with a fluoro group at the 3rd position and a methylene group at the 4th position . The compound also has a tert-butyl ester group attached to the piperidine ring .


Physical And Chemical Properties Analysis

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate has a molecular weight of 215.264523 g/mol . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 0 . The compound has a complexity of 252 .

Scientific Research Applications

  • Scientific Field: Organic Light Emitting Diodes (OLED)

    • Application Summary : Tert-butyl groups have been used in the design of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .
    • Methods of Application : The compounds were synthesized using perfluorobiphenyl as an acceptor and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as a donor . The properties of the studied perfluorobiphenyls were found to be very sensitive to the substitutions .
    • Results : The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
  • Scientific Field: Surface Chemistry

    • Application Summary : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
    • Methods of Application : The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111) . The evolution of supramolecular self-assembly was successfully realized .
    • Results : The formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .
  • Scientific Field: Synthetic Organic Chemistry
    • Application Summary : Tertiary butyl esters, including “Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate”, find large applications in synthetic organic chemistry . They can be used as protecting groups for carboxylic acids, or as precursors to a variety of other compounds.
    • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
    • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Scientific Field: Drug Discovery

    • Application Summary : Tert-butyl esters are often used in drug discovery as they can be used as protecting groups for carboxylic acids, or as precursors to a variety of other compounds .
    • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
    • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Scientific Field: Material Science

    • Application Summary : Tert-butyl esters are used in the synthesis of polymers and other materials .
    • Methods of Application : The tert-butyl group can be introduced into the polymer chain during the polymerization process .
    • Results : The introduction of the tert-butyl group can influence the properties of the resulting material, such as its thermal stability, mechanical properties, and chemical resistance .

properties

IUPAC Name

tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMOJENFEWBNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a suspension of methyltriphenylphosphonium bromide (1.68 g, 4.60 mmol) in dry THF (30 mL) was added potassium tert-butoxide (544 mg, 4.60 mmol) at rt. The reaction mixture was stirred at rt for 30 min. A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (500 mg, 2.30 mmol) in dry THF (10 mL) was then added and the resulting suspension stirred at rt for 16 h. Aq. 10% NaHSO3 was then added, the mixture extracted with EA. The org. layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by FC (hexanes-EA, 19:1) to afford the title compound as a colorless oil. LC-MS-conditions 08: tR=0.84 min; [M-CH3+H]+=201.33.
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544 mg
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500 mg
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10 mL
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